β-熊去氧胆酸

描述

Synthesis Analysis

The synthesis of Beta-Muricholic acid and its derivatives involves complex chemical processes, as described by Kakiyama et al. (2004), who detailed a method for the chemical synthesis of Delta(22)-Beta-Muricholic acid and its taurine and glycine conjugates. This synthesis approach provides insight into the production of Beta-Muricholic acid for research and potential therapeutic use (Kakiyama et al., 2004).

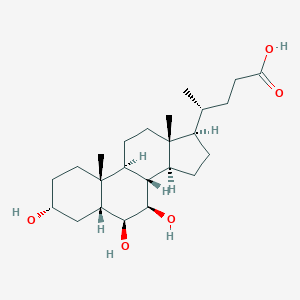

Molecular Structure Analysis

The molecular structure of Beta-Muricholic acid, characterized by its 3 alpha,6 beta,7 beta-trihydroxy-5 beta-cholanic acid configuration, plays a crucial role in its chemical behavior and biological activity. The specific orientation and presence of hydroxyl groups significantly influence its solubility and interaction with cholesterol (Montet et al., 1987).

Chemical Reactions and Properties

Beta-Muricholic acid's chemical properties, particularly its low monomer solubility and high equilibrium precipitation pH, contribute to its ability to form micelles with limited capacity to dissolve cholesterol. These properties are essential for understanding its role in preventing cholesterol crystallization and gallstone formation (Montet et al., 1987).

Physical Properties Analysis

The physical properties of Beta-Muricholic acid, including its solubility and micellar characteristics, are critical for its physiological and pharmacological effects. Studies have shown that Beta-Muricholic acid exhibits a low critical micellar concentration and forms aggregates, which can influence its interaction with cholesterol and bile salts (Poša & Popović, 2017).

Chemical Properties Analysis

The chemical interactions and reactions involving Beta-Muricholic acid, such as its ability to undergo oxidation and reduction, play a significant role in its biological functions and potential therapeutic applications. The synthesis and modification of Beta-Muricholic acid provide valuable insights into its chemical properties and the possibilities for its use in medical and pharmaceutical research (Kakiyama et al., 2004).

科学研究应用

利胆和预防胆汁淤积:β-熊去氧胆酸及其牛磺酸结合形式可以支持胆汁流出(胆汁流动)并预防秋水仙碱处理的大鼠肝脏胆汁淤积(胆汁流动梗阻) (Katagiri 等人,1992).

合成和代谢研究:Δ(22)-β-熊去氧胆酸及其结合物的合成提供了一种通过细菌和肝酶研究其代谢的方法 (Kakiyama 等人,2004).

预防和溶解胆结石:它比熊去氧胆酸更有效地预防和溶解小鼠中的胆固醇胆结石 (Wang & Tazuma, 2002).

放射免疫测定开发:针对 β-熊去氧胆酸开发的放射免疫测定提供了可靠的胆汁酸分析,显示出良好的重现性和与气液色谱相关性 (Hashimoto 等人,1990).

溶解度和胆固醇溶解:β-熊去氧胆酸溶解度低,胆固醇溶解性差,这可能会影响人类胆固醇胆结石的溶解 (Montet 等人,1987).

动物中的代谢:它在仓鼠和草原犬中的代谢涉及快速的肝脏提取和胆汁分泌,但在草原犬中胆汁恢复较慢 (Miki 等人,1993).

肝细胞凋亡预防:牛磺酸-β-熊去氧胆酸通过保持线粒体膜电位来限制胆汁酸诱导的肝细胞凋亡 (Denk 等人,2012).

人肝代谢:在人类中,其代谢涉及胆汁中的糖基和牛磺酸-β-熊去氧胆酸、复杂的尿液代谢物和粪便中的少量代谢物 (Sacquet 等人,1985).

分析中的副产物:在生物样品中分析 β-熊去氧胆酸时,会形成甲基酯三乙酸酯等副产物 (Janssen 等人,1989).

对糖尿病大鼠的影响:在胰岛素治疗的糖尿病大鼠中,从鹅去氧胆酸形成 β-熊去氧胆酸减少,表明糖尿病中胆汁酸代谢发生改变 (Ogura & Ayaki, 1987).

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

In-depth studies of capsaicin metabolism and its physiological functions based on MS is anticipated to yield new insights and methods for preventing and treating a wide range of diseases . The gut microbiota regulates host metabolism and gut microbial dysbiosis is associated with obesity and diabetes .

属性

IUPAC Name |

(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPMWHFRUGMUKF-CRKPLTDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3a,6b,7b-Trihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

beta-Muricholic acid | |

CAS RN |

2393-59-1 | |

| Record name | β-Muricholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2393-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholan-24-oic acid, 3,6,7-trihydroxy-, (3alpha,5beta,6beta,7beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3a,6b,7b-Trihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

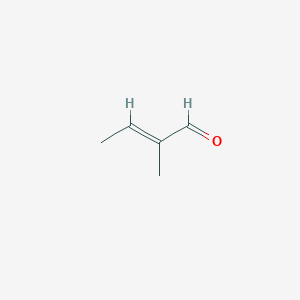

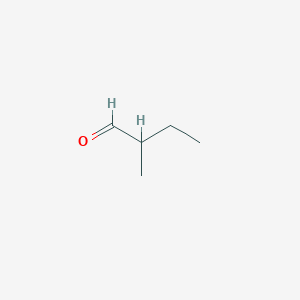

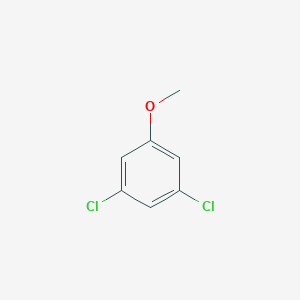

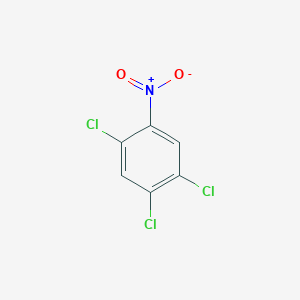

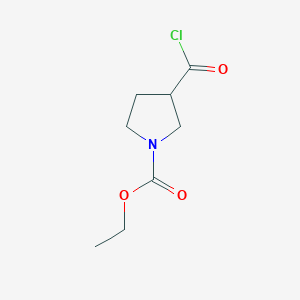

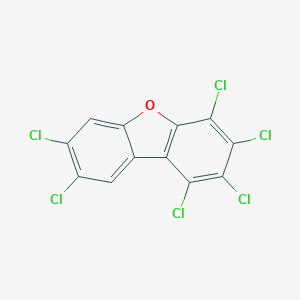

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

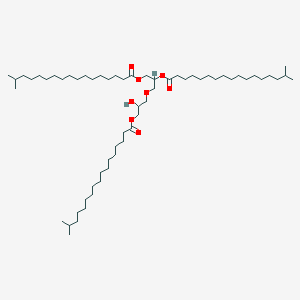

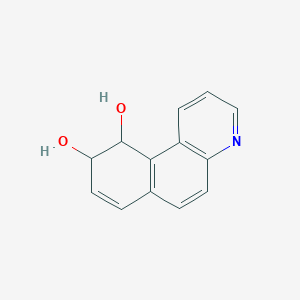

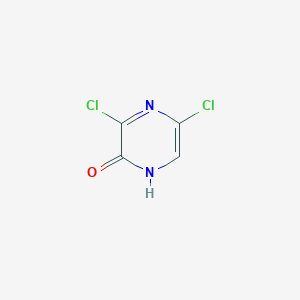

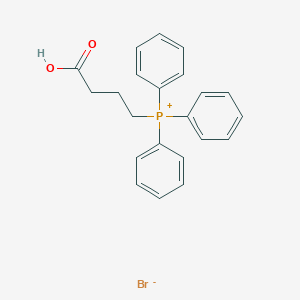

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B44135.png)